5-Chloro-2-nitroanisole 5-Chloro-2-nitroanisole
Brand Name: Vulcanchem
CAS No.: 6627-53-8
VCID: VC20842813
InChI: InChI=1S/C7H6ClNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3
SMILES: COC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Molecular Formula: C7H6ClNO3
Molecular Weight: 187.58 g/mol

5-Chloro-2-nitroanisole

CAS No.: 6627-53-8

Cat. No.: VC20842813

Molecular Formula: C7H6ClNO3

Molecular Weight: 187.58 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-nitroanisole - 6627-53-8

Specification

CAS No. 6627-53-8
Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
IUPAC Name 4-chloro-2-methoxy-1-nitrobenzene
Standard InChI InChI=1S/C7H6ClNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3
Standard InChI Key ABEUJUYEUCCZQF-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Canonical SMILES COC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

5-Chloro-2-nitroanisole (CAS 6627-53-8) has a molecular weight of 187.58 g/mol . The compound's structure consists of a benzene ring with three substituents: a methoxy group (-OCH3), a nitro group (-NO2), and a chlorine atom. The SMILES notation for this compound is C1(N+=O)=CC=C(Cl)C=C1OC, which represents its chemical structure in a linear format . Additionally, its InChI (International Chemical Identifier) is InChI=1S/C7H6ClNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3, providing a standardized method for representing the chemical structure .

Physical and Chemical Properties

The compound is characterized by its distinct physical and chemical properties. It requires storage at controlled temperatures, typically around +4°C, to maintain stability . Below is a table summarizing the key properties of 5-Chloro-2-nitroanisole:

PropertyValue
Molecular FormulaC7H6ClNO3
Molecular Weight187.58 g/mol
CAS Number6627-53-8
AppearanceCrystalline solid
Storage Temperature+4°C
IUPAC Name5-chloro-2-nitroanisole
InChIKeyABEUJUYEUCCZQF-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides valuable information about the structure of 5-Chloro-2-nitroanisole. The NMR data recorded at 399.65 MHz in CDCl3 reveals characteristic peaks that correspond to different hydrogen environments in the molecule . The table below presents the 1H NMR data for 5-Chloro-2-nitroanisole:

Shift (Hz)Shift (ppm)IntensityAssignment
3138.317.853179Aromatic H
3129.647.831187Aromatic H
2834.727.094205Aromatic H
2833.017.089218Aromatic H
2810.187.032126Aromatic H
2808.597.028115Aromatic H
2801.397.010119Aromatic H
2799.807.006108Aromatic H
1588.263.9751000-OCH3
1579.963.95439-OCH3

The aromatic region (7.0-8.0 ppm) shows multiple peaks corresponding to the hydrogen atoms on the benzene ring, while the peak at approximately 3.975 ppm with the highest intensity (1000) is characteristic of the methoxy group (-OCH3) .

Vibrational Spectroscopy

Vibrational spectral analysis of 5-Chloro-2-nitroanisole has been conducted using FT-IR and FT-Raman spectroscopy in the regions of 4000-400 cm-1 and 3500-100 cm-1, respectively . The molecular geometry and vibrational frequencies were estimated using density functional theory (DFT) approaches with 6-31G*/6-311+G** as basis sets . The observed and scaled wavenumber values show minimal variations, indicating the accuracy of the theoretical calculations .

Coupling of vibrations was determined by calculating total energy distributions. The FT-IR and FT-Raman spectra provide insights into the molecular structure and bonding patterns of 5-Chloro-2-nitroanisole . Key vibrational modes include:

  • C-H stretching vibrations (aromatic ring)

  • C=C stretching vibrations (aromatic ring)

  • N-O stretching vibrations (nitro group)

  • C-O stretching vibrations (methoxy group)

  • C-Cl stretching vibrations

Electronic Structure Analysis

DFT calculations have been used to investigate the electronic properties of 5-Chloro-2-nitroanisole. The calculated HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap indicates that charge transfer occurs within the molecule . This property is particularly relevant for applications in electronic devices and materials science.

Synthesis Methods

Several synthetic routes can be employed to prepare 5-Chloro-2-nitroanisole. While the search results don't provide specific synthesis methods for this exact compound, related compounds suggest potential pathways:

Nitration of Chloroanisole

One potential method involves the controlled nitration of 3-chloroanisole or a suitable precursor using a mixture of nitric acid and sulfuric acid under specific temperature conditions. The reaction must be carefully controlled to ensure regioselectivity, directing the nitro group to the desired position on the aromatic ring.

Alternative Synthetic Routes

Other potential synthetic approaches might include:

  • Chlorination of 2-nitroanisole using appropriate chlorinating agents

  • Methoxylation of 5-chloro-2-nitrobenzene

  • Derivatization of related compounds through functional group transformations

Chemical Reactivity

5-Chloro-2-nitroanisole can participate in various chemical reactions due to its reactive functional groups:

Nucleophilic Aromatic Substitution

The presence of the nitro group activates the aromatic ring toward nucleophilic aromatic substitution reactions. The nitro group's strong electron-withdrawing effect stabilizes the Meisenheimer complex intermediate formed during the reaction, facilitating the substitution process.

Reduction Reactions

The nitro group can undergo reduction to form an amino group, potentially yielding 5-chloro-2-aminoanisole. This transformation is important for the synthesis of various derivatives with potential applications in pharmaceutical research.

Other Reactions

Other possible reactions include:

  • Coupling reactions involving the aromatic ring

  • Reactions at the methoxy group

  • Transformations utilizing the chloro substituent

Applications in Research

Spectroscopic Research

5-Chloro-2-nitroanisole has been studied using various spectroscopic techniques to understand its molecular structure, vibrational modes, and electronic properties . These studies contribute to fundamental knowledge in physical chemistry and spectroscopy.

Related Compounds

Several compounds structurally related to 5-Chloro-2-nitroanisole have been studied and reported in the literature:

2-Chloro-5-nitroanisole

2-Chloro-5-nitroanisole (CAS 1009-36-5) is an isomer of 5-Chloro-2-nitroanisole, with the chloro and nitro groups in different positions on the aromatic ring . This compound has the same molecular formula (C7H6ClNO3) and molecular weight (187.58 g/mol) as 5-Chloro-2-nitroanisole but differs in its structural arrangement .

5-Chloro-2-nitroaniline

5-Chloro-2-nitroaniline (C6H5ClN2O2) is a related compound that differs from 5-Chloro-2-nitroanisole by having an amino group (-NH2) instead of a methoxy group (-OCH3) . This compound has shown promising applications in cancer therapeutics and HIV-1 inhibition .

5-Chloro-2-methoxy-4-nitroaniline

5-Chloro-2-methoxy-4-nitroaniline (C7H7ClN2O3) is another related compound with an additional amino group compared to 5-Chloro-2-nitroanisole . It has a molecular weight of 202.59 g/mol and is used in various research applications .

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